Montelukast dicyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

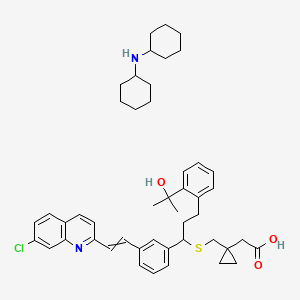

Montelukast dicyclohexylamine, also known as Montelukast DCHA, is a chemical compound with the molecular formula C35H36ClNO3S.C12H23N. It is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is primarily used as a reference standard in pharmaceutical research and development .

Métodos De Preparación

The preparation of Montelukast dicyclohexylamine involves several steps:

Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium.

Coupling Reaction: The dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form.

Formation of Dicyclohexylamine Salt: Dicyclohexylamine is added to the crude Montelukast acid to form the dicyclohexylamine salt.

Purification: The crude dicyclohexylamine salt is purified and converted to Montelukast acid in pure form.

Análisis De Reacciones Químicas

Montelukast dicyclohexylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Montelukast dicyclohexylamine has several scientific research applications:

Pharmaceutical Research: It is used as a reference standard for the analytical method development and validation of Montelukast in bulk and tablet dosage forms.

Drug Delivery Systems: Research focuses on enhancing the bioavailability and stability of Montelukast through various delivery systems, such as nanoparticles and liposomes.

Asthma and Allergy Treatment: This compound is studied for its potential use in treating asthma and allergic rhinitis due to its leukotriene receptor antagonist properties.

Mecanismo De Acción

Montelukast dicyclohexylamine works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This mechanism involves binding to the cysteinyl leukotriene receptor 1 (CysLT1), preventing leukotrienes from exerting their effects on bronchoconstriction and inflammation .

Comparación Con Compuestos Similares

Montelukast dicyclohexylamine is unique compared to other leukotriene receptor antagonists due to its specific molecular structure and binding affinity. Similar compounds include:

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis.

Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.

These compounds share similar therapeutic uses but differ in their chemical structures and specific mechanisms of action.

Propiedades

IUPAC Name |

2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLVGQQYDQBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B8056533.png)

![[(2S)-3-methylbutan-2-yl]azanium;chloride](/img/structure/B8056544.png)